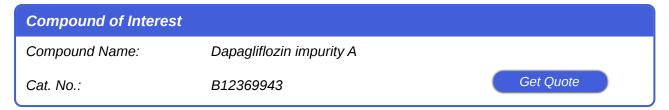




## Physicochemical Properties of Dapagliflozin Impurity A: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of **Dapagliflozin Impurity A**. It is important to note that the designation "**Dapagliflozin Impurity A**" can refer to at least two distinct chemical entities: a bromo-impurity, often cited in pharmacopeias (USP and EP), and a peroxide impurity. This guide addresses both compounds, clearly differentiating between them to avoid ambiguity. All quantitative data is presented in structured tables, and detailed experimental protocols for key physicochemical determinations are provided.

# Chemical Identity and Properties Dapagliflozin Bromo Impurity

This impurity, also known as Dapagliflozin USP Related Compound A or 4-Deschloro-4-bromo Dapagliflozin, is a process-related impurity that can arise during the synthesis of Dapagliflozin.

[1] Its chemical structure and key identifiers are provided below.

Table 1: Physicochemical Properties of Dapagliflozin Bromo Impurity



Property	Value	Source
IUPAC Name	(2S,3R,4R,5S,6R)-2-[4-bromo-3-[(4-ethoxyphenyl)methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol	[2]
CAS Number	1807632-95-6	[2]
Molecular Formula	C21H25BrO6	[2][3]
Molecular Weight	453.32 g/mol	[2]
Melting Point	63-79°C	[2]
60-65°C	[4][5][6]	
Boiling Point	623.1 ± 55.0 °C (Predicted)	[2][4]
Solubility	Soluble in Chloroform (Slightly), DMSO (Slightly)	[2][4]
рКа	13.23 ± 0.70 (Predicted)	[4]
Appearance	White to Off-white Solid	[2]

## **Dapagliflozin Peroxide Impurity**

This impurity is understood to be a degradation product, potentially forming under specific storage or stress conditions. It is also referred to as Dapagliflozin hydroperoxide impurity.[7][8] [9]

Table 2: Physicochemical Properties of Dapagliflozin Peroxide Impurity



Property	Value	Source
IUPAC Name	(2S,3R,4R,5S,6R)-2-[4-chloro-3-[(4-ethoxyphenyl)-hydroperoxymethyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol	[8]
CAS Number	2452300-94-4	[8]
Molecular Formula	C21H25ClO8	[8]
Molecular Weight	440.87 g/mol	[7]
Melting Point	Not available	
Boiling Point	Not available	
Solubility	Soluble in Acetonitrile, Methanol, DMSO	[7][10]
рКа	Not available	
Appearance	Solid	[10]

## **Experimental Protocols**

Detailed experimental protocols for the determination of physicochemical properties for these specific impurities are not readily available in the public domain. However, standardized methodologies outlined by pharmacopeias and international guidelines are applicable.

### **Melting Point Determination (Based on USP <741>)**

The melting range of a substance is a key indicator of its purity.

#### Methodology:

 Apparatus: A suitable melting range apparatus consists of a heated block and a capillary tube holder with a viewing lens and thermometer, or an automated instrument with digital temperature display.



 Sample Preparation: The solid impurity is finely powdered and packed into a capillary tube to a height of 2-4 mm.

#### Procedure:

- The capillary tube is placed in the heating block of the apparatus.
- The temperature is raised at a controlled rate, typically 1-2°C per minute, when approaching the expected melting point.
- The melting range is recorded from the temperature at which the substance first begins to melt (the first appearance of liquid) to the temperature at which it is completely liquid.

### **Solubility Determination (Based on OECD Guideline 105)**

The shake-flask method is a common procedure for determining water solubility.

#### Methodology:

- Apparatus: A constant temperature water bath with a shaker, flasks with stoppers, and an analytical method for quantifying the dissolved substance (e.g., HPLC-UV).
- Procedure:
  - An excess amount of the solid impurity is added to a flask containing a known volume of purified water (or other solvent).
  - The flask is sealed and agitated in the constant temperature bath (e.g., 25°C) until equilibrium is reached (typically 24-48 hours).
  - The solution is then filtered to remove undissolved solid.
  - The concentration of the impurity in the clear filtrate is determined using a validated analytical method. The solubility is expressed in g/L or mg/mL.

## pKa Determination (Based on OECD Guideline 112)



Potentiometric titration is a widely used method for determining the dissociation constant (pKa) of a substance.

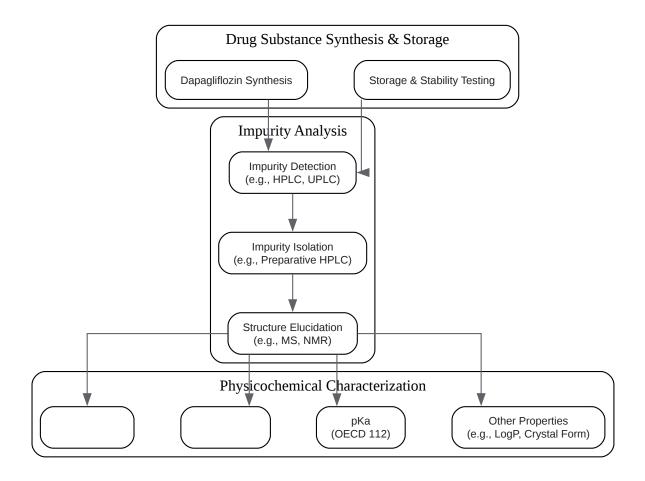
#### Methodology:

- Apparatus: A temperature-controlled titration vessel, a calibrated pH meter with a highprecision electrode, a micro-burette, and a stirrer.
- Procedure:
  - A known amount of the impurity is dissolved in a suitable solvent (e.g., water, or a cosolvent system if solubility is low).
  - The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).
  - The pH of the solution is measured after each addition of the titrant.
  - The pKa is calculated from the titration curve, typically corresponding to the pH at which the substance is 50% ionized.

## **Logical Relationships and Formation Pathways**

The presence of impurities in a drug substance is generally linked to the manufacturing process or degradation over time. The following diagrams illustrate the logical flow of impurity characterization and the likely origins of the two "**Dapagliflozin Impurity A**" variants.

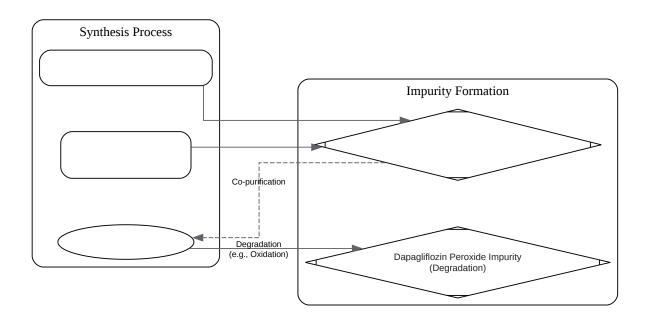




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Figure 1. General workflow for the characterization of pharmaceutical impurities.





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**Figure 2.** Logical relationship of Dapagliflozin impurity formation.

## Conclusion

The accurate identification and characterization of impurities are critical for ensuring the quality, safety, and efficacy of pharmaceutical products. This guide clarifies the ambiguity surrounding "Dapagliflozin Impurity A" by presenting data for two distinct, known impurities. While some physicochemical data is available from commercial suppliers, further experimental determination according to standardized protocols is necessary for a complete impurity profile. The provided workflows and formation pathways offer a logical framework for researchers and drug development professionals working with Dapagliflozin and its related substances.

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